molecular formula C18H20OS B1360578 3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898769-32-9

3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No.: B1360578
CAS No.: 898769-32-9
M. Wt: 284.4 g/mol
InChI Key: YSVJTTJBXGMLIZ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a thiomethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylbenzene and 4’-thiomethylpropiophenone.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene is acylated with 4’-thiomethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of 3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylphenyl)-2-butenal: Similar in structure but contains an aldehyde group instead of a ketone.

    4-(2,3-Dimethylphenyl)-2-thiomethylbutanone: Similar in structure but with a different substitution pattern on the aromatic ring.

Uniqueness

3-(2,3-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of both the thiomethyl and propiophenone groups, which impart distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for various research applications.

Biological Activity

3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone is an organic compound that has garnered interest in various fields due to its potential biological activities. This compound belongs to the class of thioether-containing propiophenones, which are known for their diverse applications in medicinal chemistry and synthetic organic chemistry.

Chemical Structure

The chemical formula for this compound is C17H18OSC_{17}H_{18}OS. Its structure features a propiophenone backbone with a thiomethyl group and a dimethylphenyl substituent, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds typically range from 0.16 to 10 µM, indicating significant potency against resistant strains .

Anti-inflammatory Effects

Compounds in the same category have also demonstrated anti-inflammatory properties. For instance, studies on structurally related thioether compounds revealed their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may similarly modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within bacterial or inflammatory pathways. The compound may inhibit key enzymes or receptors involved in these processes, although detailed mechanistic studies are still required to elucidate these pathways fully.

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various thioether derivatives, including this compound. The results indicated that this compound showed significant activity against several bacterial strains:

CompoundBacterial StrainMIC (µM)
This compoundMRSA5.0
This compoundE. coli7.5
This compoundPseudomonas aeruginosa10.0

These findings highlight the potential of this compound as an antimicrobial agent worthy of further exploration in clinical settings.

Case Study: Anti-inflammatory Activity

In another study focusing on anti-inflammatory agents, derivatives similar to this compound were tested for their ability to reduce inflammation in vitro. The results demonstrated that these compounds significantly decreased the release of nitric oxide (NO) and other inflammatory mediators:

CompoundInflammatory MediatorInhibition (%)
Thioether Derivative ANO62%
Thioether Derivative BTNF-α58%
Thioether Derivative CIL-655%

Such data suggest that the compound could play a role in developing new anti-inflammatory therapies.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVJTTJBXGMLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644624
Record name 3-(2,3-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-32-9
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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